2-Methyl-3-anilinopropionitrile
Description
3-Anilinopropionitrile (CAS No. 1075-76-9; EEC No. 214-057-6) is a nitrile derivative with the chemical structure N-(2-cyanoethyl)aniline . It is characterized by an aniline group attached to a propionitrile backbone. This compound is utilized in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty polymers, where its nitrile functionality enables further derivatization.
Instead, the analysis focuses on 3-Anilinopropionitrile and its hydroxyethyl-substituted analog, 3-(N-(2-hydroxyethyl)anilinopropionitrile (EC 202-174-5), to infer structural and functional comparisons.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3-anilino-2-methylpropanenitrile |
InChI |
InChI=1S/C10H12N2/c1-9(7-11)8-12-10-5-3-2-4-6-10/h2-6,9,12H,8H2,1H3 |
InChI Key |
UEHPSSVKTDSBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC=CC=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key distinctions between 3-Anilinopropionitrile and its hydroxyethyl derivative:
Market and Consumption Data
The hydroxyethyl derivative (3-(N-(2-hydroxyethyl)anilinopropionitrile) has extensive market coverage, with global consumption analyzed across 2169 pages and 10,029 spreadsheets, updated monthly . Key insights include:
In contrast, 3-Anilinopropionitrile lacks comparable public market datasets in the provided evidence, suggesting its niche or proprietary use.
Limitations and Implications
Absence of 2-Methyl Derivative Data: No evidence directly addresses 2-Methyl-3-anilinopropionitrile.
Hydroxyethyl Derivative Dominance : The hydroxyethyl-substituted compound’s detailed market reports imply broader industrial adoption, possibly due to its hydrophilic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
